5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile typically involves the oxidative bromination of 4,5-diaminophthalonitrile using in situ generated hypobromic acid . This method yields 4,5-diamino-3,6-dibromophthalonitrile, which can then be converted into the target compound through further functionalization . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hypobromic acid for bromination and dialkoxyalkanes for ring-closure reactions . Major products formed from these reactions include dicarbonitrile derivatives and other functionalized benzene compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used in the synthesis of high dipole moment molecules for non-linear optics and ferroelectrics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Mechanism of Action
The mechanism by which 5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile exerts its effects is primarily through its strong dipole moment, which influences its interactions with other molecules and materials . This compound can alter the electronic properties of materials it is incorporated into, making it valuable in applications requiring precise control of electronic behavior .
Comparison with Similar Compounds
Similar compounds include 1,2,4,5-tetracyanobenzene and other substituted benzenes with high dipole moments . What sets 5,6-Diaminobenzene-1,2,3,4-tetracarbonitrile apart is its exceptionally high dipole moment and the specific arrangement of its functional groups, which confer unique electronic properties .
Properties
Molecular Formula |
C10H4N6 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
5,6-diaminobenzene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10H4N6/c11-1-5-6(2-12)8(4-14)10(16)9(15)7(5)3-13/h15-16H2 |
InChI Key |
APWVKSPZJISKRU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1C#N)N)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.